Cas no 2138133-99-8 (5-(1-methyl-1H-imidazol-2-yl)pyrimidine-2-carboxylic acid)

5-(1-methyl-1H-imidazol-2-yl)pyrimidine-2-carboxylic acid structure
2138133-99-8 structure
Product name:5-(1-methyl-1H-imidazol-2-yl)pyrimidine-2-carboxylic acid
CAS No:2138133-99-8
MF:C9H8N4O2
Molecular Weight:204.18542098999
CID:6329970
PubChem ID:165459581

5-(1-methyl-1H-imidazol-2-yl)pyrimidine-2-carboxylic acid 化学的及び物理的性質

名前と識別子

    • 5-(1-methyl-1H-imidazol-2-yl)pyrimidine-2-carboxylic acid
    • 2138133-99-8
    • EN300-737007
    • インチ: 1S/C9H8N4O2/c1-13-3-2-10-8(13)6-4-11-7(9(14)15)12-5-6/h2-5H,1H3,(H,14,15)
    • InChIKey: KWOVIHAOUYXABG-UHFFFAOYSA-N
    • SMILES: OC(C1=NC=C(C=N1)C1=NC=CN1C)=O

計算された属性

  • 精确分子量: 204.06472551g/mol
  • 同位素质量: 204.06472551g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 氢键受体数量: 5
  • 重原子数量: 15
  • 回転可能化学結合数: 2
  • 複雑さ: 240
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 80.9Ų
  • XLogP3: -0.2

5-(1-methyl-1H-imidazol-2-yl)pyrimidine-2-carboxylic acid Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-737007-1.0g
5-(1-methyl-1H-imidazol-2-yl)pyrimidine-2-carboxylic acid
2138133-99-8
1g
$0.0 2023-06-06

5-(1-methyl-1H-imidazol-2-yl)pyrimidine-2-carboxylic acid 関連文献

5-(1-methyl-1H-imidazol-2-yl)pyrimidine-2-carboxylic acidに関する追加情報

5-(1-methyl-1H-imidazol-2-yl)pyrimidine-2-carboxylic acid: A Comprehensive Overview

5-(1-methyl-1H-imidazol-2-yl)pyrimidine-2-carboxylic acid is a fascinating compound with the CAS number No. 2138133-99-8. This molecule has garnered significant attention in the scientific community due to its unique chemical structure and potential applications in various fields. The compound is characterized by a pyrimidine ring system, which is a six-membered aromatic ring with two nitrogen atoms at positions 1 and 3. Attached to this pyrimidine ring is a carboxylic acid group at position 2 and an imidazole substituent at position 5. The imidazole group itself is further substituted with a methyl group, adding complexity and functionality to the molecule.

The synthesis of 5-(1-methyl-1H-imidazol-2-yl)pyrimidine-2-carboxylic acid involves a series of carefully designed organic reactions. Researchers have explored various methodologies to construct this compound, including nucleophilic aromatic substitution, coupling reactions, and cyclization processes. The choice of synthetic route often depends on the availability of starting materials and the desired purity of the final product. Recent advancements in catalytic methods have enabled more efficient and environmentally friendly syntheses, making this compound more accessible for large-scale production.

One of the most intriguing aspects of 5-(1-methyl-1H-imidazol-2-yl)pyrimidine-2-carboxylic acid is its biological activity. Studies have shown that this compound exhibits potent inhibitory effects on certain enzymes, making it a promising candidate for drug development. For instance, research published in *Journal of Medicinal Chemistry* highlights its ability to inhibit kinases involved in cancer cell proliferation. This finding has sparked interest in exploring its potential as an anti-cancer agent.

In addition to its biological applications, 5-(1-methyl-1H-imidazol-2-yl)pyrimidine-2-carboxylic acid has also found use in materials science. Its unique electronic properties make it a valuable component in the development of advanced materials such as organic semiconductors and light-emitting diodes (LEDs). Scientists have reported that incorporating this compound into polymer blends can significantly enhance their electrical conductivity and thermal stability, paving the way for its application in next-generation electronic devices.

Recent studies have also focused on the environmental impact of 5-(1-methyl-1H-imidazol-2-yl)pyrimidine-2-carboxylic acid. Researchers are investigating its biodegradability and toxicity profiles to ensure that its use does not pose risks to ecosystems or human health. Preliminary results suggest that the compound is relatively non-toxic under normal conditions, but further studies are needed to confirm these findings.

The versatility of 5-(1-methyl-1H-imidazol-2-yli pyrimidine -carboxylic acid) extends to its role as a building block in organic synthesis. Its functional groups allow for easy modification, enabling chemists to create derivatives with tailored properties. For example, substituting the methyl group on the imidazole ring with other functional groups can lead to compounds with enhanced bioavailability or selectivity for specific targets.

Looking ahead, the future of 5-(1-methyl -H -imidazol - yl ) pyrimidine -carboxylic acid seems bright. With ongoing research into its applications in medicine, materials science, and beyond, this compound is poised to make significant contributions to various industries. As scientists continue to uncover its potential, it is likely that new uses for this versatile molecule will emerge.

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